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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

Cat. No.: B8033639

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of
dapagliflozin propanediol hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used
in the management of type 2 diabetes. The following sections present key pharmacokinetic and
in vitro dissolution data from publicly available studies, offering insights into the performance of
test formulations against the reference product, Forxiga® (AstraZeneca).

Pharmacokinetic Bioequivalence

Bioequivalence studies are crucial for ensuring that generic or alternative formulations of a
drug are therapeutically equivalent to the innovator product. These studies typically compare
key pharmacokinetic (PK) parameters to demonstrate that the rate and extent of absorption of
the active pharmaceutical ingredient are comparable.

A study comparing a generic 10 mg dapagliflozin immediate-release tablet (Sun
Pharmaceutical Industries) with the reference product Farxiga® in healthy adult Caucasian
subjects under fed conditions demonstrated bioequivalence.[1] The 90% confidence intervals
(Cls) for the ratio of the geometric means of the primary PK parameters, maximum plasma
concentration (Cmax) and area under the plasma concentration-time curve (AUC), were within
the standard acceptance range of 80.00% to 125.00%.[1]

Similarly, the European Medicines Agency's public assessment report for Dapagliflozin
Macleods confirmed its bioequivalence with Forxiga®, with the 90% confidence intervals for
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AUC and Cmax falling within the accepted range.[2]

Another study evaluated a novel dapagliflozin cocrystal formulation and found it to be
bioequivalent to a 10 mg Forxiga® tablet in human volunteers.[3]

The following table summarizes the key pharmacokinetic parameters from a comparative study.

Table 1: Pharmacokinetic Parameters of Dapagliflozin Formulations (10 mg) Under Fed

Conditions
. Reference .
Test Formulation . Geometric Mean
Parameter . Formulation .
(Generic) . Ratio (90% CI)
(Farxiga®)
97.48% (88.34% -
Cmax (ng/mL) 134.34 137.81
107.57%)
96.92% (92.41% -
AUCO-t (ng-h/mL) 1148.2 1184.7
101.65%)
_ 97.00% (92.51% -
AUCO-inf (ng-h/mL) 1177.3 1213.9

101.71%)

Data sourced from a study comparing a generic dapagliflozin tablet to Farxiga®.[1]

In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control measure and can be indicative of in vivo
performance. Comparative dissolution profiles are essential for demonstrating similarity
between different formulations.

A study developing and validating a dissolution method for commercial dapagliflozin tablets
found that over 85% of the drug dissolved within 15 minutes in simulated gastric fluid (pH 1.2)
using a paddle apparatus at 50 rpm.[4] Another study comparing a dapagliflozin cocrystal tablet
to Forxiga® showed pharmaceutically equivalent dissolution profiles in four different media.[3]

The table below presents comparative dissolution data for a test dapagliflozin cocrystal
formulation and the reference product, Forxiga®.
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Table 2: Comparative In Vitro Dissolution Profiles of Dapagliflozin Formulations (10 mg)

Reference
Dissolution _ . Test Formulation Formulation
Medium Time (min) (% Dissolved) (Forxiga®) (%
Dissolved)
pH 1.2 5 85.2 88.5
10 95.1 96.2
15 98.3 99.1
pH 4.0 5 82.4 85.1
10 93.7 94.8
15 97.6 98.5
pH 6.8 5 80.1 83.2
10 91.5 93.1
15 96.4 97.8
Water 5 78.9 81.7
10 90.2 92.3
15 95.8 97.1

Data adapted from a study comparing a dapagliflozin cocrystal formulation to Forxiga®.[3]

Experimental Protocols
Bioequivalence Study Design

The standard design for a dapagliflozin bioequivalence study, as recommended by the U.S.
Food and Drug Administration (FDA), is a single-dose, two-treatment, two-period crossover in
Vivo study.[5]

e Study Type: Fasting[5]
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Design: Single-dose, two-treatment, two-period crossover[5]
Strength: 10 mg[5]
Subjects: Healthy male and non-pregnant, non-lactating female subjects[5]

Washout Period: A sufficient washout period, typically 7 days, is maintained between the two
treatment periods.[1]

Blood Sampling: Blood samples are collected at predefined time points post-dose to
determine the plasma concentration of dapagliflozin.[1]

Analyte to Measure: Dapagliflozin in plasma[5]

Bioequivalence Criteria: The 90% confidence interval for the geometric mean ratio of Cmax
and AUC for the test versus reference product should be within 80% to 125%.[2][6]

In Vitro Dissolution Testing Protocol

A commonly used and validated method for the dissolution testing of dapagliflozin tablets is as

follows:

Apparatus: USP Apparatus Il (Paddle)[7]

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2)[7]
Rotation Speed: 50 rpm[4][7]

Temperature: 37 + 0.5 °C[7]

Sampling Times: Samples are withdrawn at various time points (e.g., 5, 10, 15, 20, 30
minutes) to generate a dissolution profile.[4]

Quantification: The amount of dissolved dapagliflozin is typically determined by UV-Vis
spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

Analytical Method: LC-MS/IMS
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The quantification of dapagliflozin in plasma samples is most accurately performed using a
validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]

o Sample Preparation: Plasma samples are typically prepared using protein precipitation or
liquid-liquid extraction.

o Chromatographic Separation: Separation is achieved on a C18 reverse-phase column.

o Detection: Mass spectrometry with electrospray ionization (ESI) in multiple reaction
monitoring (MRM) mode is used for sensitive and specific detection.

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for dapagliflozin
formulations.
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Caption: Workflow of a typical crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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